N-[2-(cyclopropylamino)ethyl]methanesulfonamide
Description
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-[2-(cyclopropylamino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-5-4-7-6-2-3-6/h6-8H,2-5H2,1H3 |
InChI Key |
DXSDGRVBPDSAIO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopropylamino)ethyl]methanesulfonamide typically involves the reaction of cyclopropylamine with an appropriate ethylating agent, followed by the introduction of the methanesulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and the optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopropylamino)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[2-(cyclopropylamino)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(cyclopropylamino)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The methanesulfonamide group may also play a role in enhancing the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-[2-(cyclopropylamino)ethyl]methanesulfonamide and related methanesulfonamide derivatives, based on the provided evidence:
Note: Mass values marked with * are calculated due to lack of direct evidence.
Key Structural and Functional Differences:
Hydrophilicity: Compounds with charged groups (e.g., hydrochloride salt in Sotalol-related Compound B ) exhibit higher solubility in aqueous media, whereas cyclopropyl-containing derivatives may display moderate lipophilicity.
Pharmacological Implications :
- The pyridine-containing derivative may engage in π-π stacking or hydrogen bonding, useful in enzyme inhibition.
- Sotalol-related compounds are tied to beta-blocker activity, suggesting that structural analogs with cyclopropyl groups could explore similar cardiac applications.
Synthetic Complexity: The phenoxy-linked compound (CAS 176447-94-2) has a more complex synthesis pathway due to its extended chain and dual sulfonamides, whereas the cyclopropyl derivative’s simplicity may favor scalable production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
